N-hex-5-en-2-yl-2,2-dimethyloxan-4-amine
Description
N-Hex-5-en-2-yl-2,2-dimethyloxan-4-amine is a tetrahydropyran (oxane) derivative featuring a 5-en-2-hexenyl substituent on the amine nitrogen and two methyl groups at the 2-position of the oxane ring.
Properties
IUPAC Name |
N-hex-5-en-2-yl-2,2-dimethyloxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-5-6-7-11(2)14-12-8-9-15-13(3,4)10-12/h5,11-12,14H,1,6-10H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOXPGYEXYAHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)NC1CCOC(C1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of N-hex-5-en-2-yl-2,2-dimethyloxan-4-amine with related compounds:
*Note: Exact data for this compound are inferred from analogs.
Key Observations:
- Alkenyl vs.
- Substituent Size : Larger substituents (e.g., 4-methoxyphenethyl) increase steric hindrance, which may reduce binding affinity in biological systems compared to smaller chains like ethyl .
- Salt Forms : Hydrochloride salts (e.g., N-ethyl-2,2-dimethyloxan-4-amine hydrochloride) improve aqueous solubility and stability, a consideration for pharmaceutical applications .
Physicochemical and Analytical Properties
- Solubility: Hydrophobicity increases with larger alkyl/alkenyl chains. For example, N-hexyloxan-4-amine (C₁₁H₂₃NO) is likely less water-soluble than the ethyl derivative (C₉H₁₉NO·HCl) due to the absence of a salt form and longer carbon chain .
- Chromatographic Behavior : Analogs like trans-4-cyclohexyl-N,N-dimethyltetrahydronaphthalen-2-amine () were analyzed via HPLC with retention times (t₁ = 15.3 min) under specific solvent conditions (MeOH:EtOH:2-PrOH:Hexanes). Similar methods may apply to the target compound, with retention times influenced by polarity and substituent size .
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